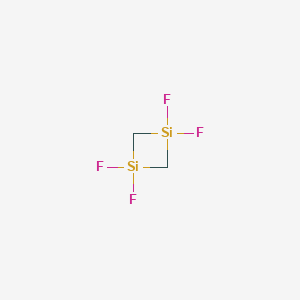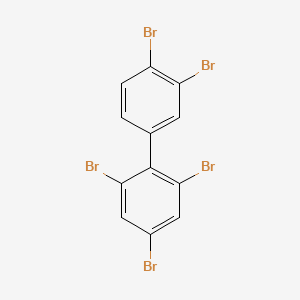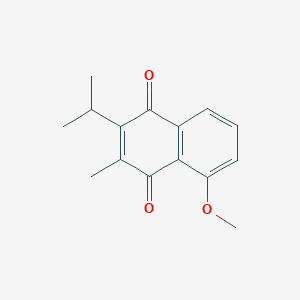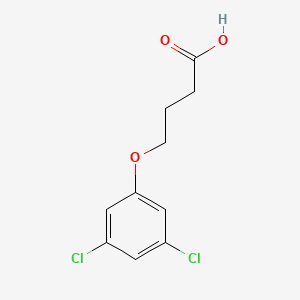![molecular formula C16H26N2O6Sn B14424752 1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) CAS No. 84839-02-1](/img/structure/B14424752.png)
1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) is a chemical compound that features a stannane (tin) center bonded to two pyrrolidine-2,5-dione groups through oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) typically involves the reaction of dibutyltin oxide with pyrrolidine-2,5-dione in the presence of a suitable solvent. The reaction conditions often include heating and stirring to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) can undergo various types of chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: The oxygen atoms bonded to the tin center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin compounds, while substitution reactions can produce a variety of tin-ligand complexes.
Wissenschaftliche Forschungsanwendungen
1,1’-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) involves its interaction with molecular targets through its tin center and pyrrolidine-2,5-dione groups. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or proteins, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-octen-1-ol): Another compound with a dibutylstannanediyl core but different ligands.
Disuccinimidyl suberate: A compound with similar pyrrolidine-2,5-dione groups but different central structure.
Uniqueness
1,1’-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) is unique due to its specific combination of a tin center with pyrrolidine-2,5-dione groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
84839-02-1 |
|---|---|
Molekularformel |
C16H26N2O6Sn |
Molekulargewicht |
461.1 g/mol |
IUPAC-Name |
1-[dibutyl-(2,5-dioxopyrrolidin-1-yl)oxystannyl]oxypyrrolidine-2,5-dione |
InChI |
InChI=1S/2C4H4NO3.2C4H9.Sn/c2*6-3-1-2-4(7)5(3)8;2*1-3-4-2;/h2*1-2H2;2*1,3-4H2,2H3;/q2*-1;;;+2 |
InChI-Schlüssel |
YHYYXXIDTVDWEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(ON1C(=O)CCC1=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)



